(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
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Description
(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole is a useful research compound. Its molecular formula is C9H14F3N and its molecular weight is 193.213. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Aminomethylation of Electron-rich Aromatics : Indoles have been synthesized and functionalized through aminomethylation, which introduces an aminomethyl group onto indoles bearing various functional groups. This process, catalyzed by copper(II) and hafnium(IV) triflates in the presence of trimethylchlorosilane, yields primary amine derivatives with high efficiency, demonstrating the versatility of indoles in organic synthesis (Sakai et al., 2003).
Hydrogen Bonding and Crystal Structure : The hydrogen bonding networks and π-stacking in indole derivatives have been elucidated through crystallography, highlighting the structural intricacies that can influence the physical properties and reactivity of these compounds. This understanding is crucial for the design of new materials and pharmaceuticals (Mphahlele, 2018).
Palladium-catalyzed Reactions : The utility of palladium catalysis in the synthesis and functionalization of indoles underlines the importance of transition metal catalysis in modern organic synthesis. These methods offer efficient routes to complex molecules, which are essential in drug discovery and development (Cacchi & Fabrizi, 2005).
Fluorination and Trifluoromethylation : The introduction of fluorine or trifluoromethyl groups into indole nuclei has been achieved through various catalytic and direct functionalization methods. These modifications are critical for enhancing the biological activity and physical properties of pharmaceuticals and agrochemicals, demonstrating the ongoing innovation in indole chemistry (Pedroni & Cramer, 2016).
Molecular Interactions and Luminescence
Fluorescence Quenching and Luminescence : Indole derivatives exhibit unique photophysical properties, including fluorescence quenching and luminescence, which can be modulated by molecular interactions such as hydrogen bonding. These characteristics are valuable for developing new optical materials and sensors (Wiosna et al., 2004).
Properties
IUPAC Name |
(2S,3aS,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h6-8,13H,1-5H2/t6-,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHMYBOXCSCDE-FXQIFTODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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